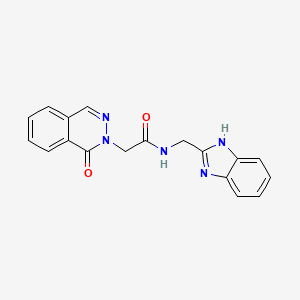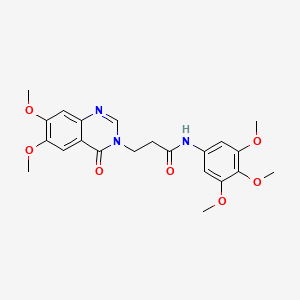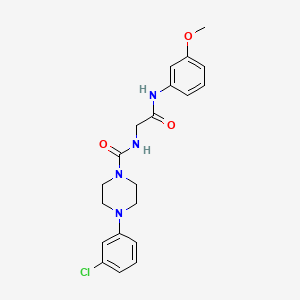![molecular formula C20H24N2O3S B10996564 [1-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10996564.png)
[1-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)cyclohexyl]acetic acid: thiazole-based cyclohexyl acetic acid , is a heterocyclic organic compound. It features a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The compound’s aromaticity arises from the delocalization of π-electrons in the sulfur atom, satisfying Hückel’s rule .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the following steps:
Esterification: The starting material undergoes esterification with methanol to form the corresponding ester.
Hydrazine Reaction: The ester is then treated with hydrazine monohydrate in 2-propanol to yield the desired product.
Industrial Production:: Industrial-scale production methods may vary, but the key steps remain consistent with the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactions::
Electrophilic Substitution: The C-5 atom of the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Esterification: Methanol, acid catalyst.
Hydrazine Reaction: Hydrazine monohydrate, 2-propanol.
Major Products:: The major product is the titled compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit antimicrobial, antifungal, and antiviral properties.
Chemistry: As a building block for other chemical compounds.
Industry: Used in the synthesis of biocides, dyes, and chemical accelerators.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to explore related structures and highlight the uniqueness of this compound in future studies.
Remember that scientific research continually evolves, and new findings may emerge
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[1-[[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H24N2O3S/c23-17(21-14-20(12-18(24)25)9-5-2-6-10-20)11-16-13-26-19(22-16)15-7-3-1-4-8-15/h1,3-4,7-8,13H,2,5-6,9-12,14H2,(H,21,23)(H,24,25) |
InChI Key |
PCTKJSBWAYCWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10996485.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996491.png)

![3-fluoro-4-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide](/img/structure/B10996504.png)


![6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one](/img/structure/B10996516.png)
methanone](/img/structure/B10996520.png)
![1,1'-piperazine-1,4-diylbis[3-(1H-indol-3-yl)propan-1-one]](/img/structure/B10996522.png)
![N-(3-bromophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996540.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10996541.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10996560.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996567.png)
![2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996572.png)
